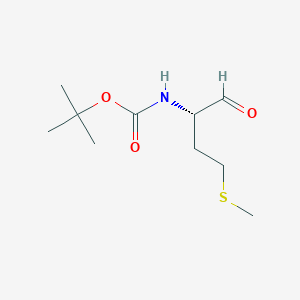

MFCD00801204

Descripción

MFCD00801204 is a chemical compound cataloged under the MDL Number (MFCD) system, widely used in pharmaceutical and coordination chemistry research. Compounds in this category often exhibit unique electronic and steric properties that influence their reactivity and binding affinities . For instance, hybrid multidentate ligands, such as phosphine-alkene systems, are critical in stabilizing metal centers and enhancing catalytic efficiency in cross-coupling reactions .

Propiedades

Fórmula molecular |

C10H19NO3S |

|---|---|

Peso molecular |

233.33 g/mol |

Nombre IUPAC |

tert-butyl N-[(2S)-4-methylsulfanyl-1-oxobutan-2-yl]carbamate |

InChI |

InChI=1S/C10H19NO3S/c1-10(2,3)14-9(13)11-8(7-12)5-6-15-4/h7-8H,5-6H2,1-4H3,(H,11,13)/t8-/m0/s1 |

Clave InChI |

AAJVCQPQGWUYMD-QMMMGPOBSA-N |

SMILES isomérico |

CC(C)(C)OC(=O)N[C@@H](CCSC)C=O |

SMILES canónico |

CC(C)(C)OC(=O)NC(CCSC)C=O |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

One common method involves the use of tert-butyl nitrite (TBN) under solvent-free conditions to achieve the desired protection and functionalization . The reaction conditions are mild, and the process is efficient, yielding high purity products.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. The choice of reagents and conditions is optimized to ensure high yield and purity while minimizing waste and environmental impact.

Análisis De Reacciones Químicas

Types of Reactions

MFCD00801204 can undergo various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The Boc-protected amino group can undergo nucleophilic substitution reactions, where the Boc group is removed under acidic conditions to reveal the free amine.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide

Reduction: Sodium borohydride, lithium aluminum hydride

Substitution: Acidic conditions (e.g., hydrochloric acid, trifluoroacetic acid)

Major Products Formed

Oxidation: Carboxylic acid derivatives

Reduction: Primary alcohol derivatives

Substitution: Free amine derivatives

Aplicaciones Científicas De Investigación

MFCD00801204 has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

Biology: Employed in the study of enzyme mechanisms and protein modifications.

Medicine: Investigated for its potential use in drug development and as a building block for bioactive compounds.

Industry: Utilized in the production of fine chemicals and specialty materials.

Mecanismo De Acción

The mechanism of action of (s)-2-(tert-butoxycarbonylamino)-4-(methylthio)butanal involves its reactivity with various biological and chemical targets. The Boc-protected amino group can be selectively deprotected under acidic conditions, allowing for subsequent reactions with nucleophiles or electrophiles. The methylthio group can participate in redox reactions, influencing the compound’s overall reactivity and stability.

Comparación Con Compuestos Similares

Comparative Analysis with Similar Compounds

Structural and Physicochemical Properties

MFCD00801204 can be compared to structurally related compounds, such as MFCD08009270 and MFCD08540258 , which are also cataloged in screening libraries for drug discovery . Key differences include:

| Property | MFCD00801204 (Hypothetical) | MFCD08009270 | MFCD08540258 |

|---|---|---|---|

| Molecular Formula | Not available | C₂₄H₂₈FN₃O₂S₂ | C₂₉H₃₄N₄O₃S |

| Molecular Weight | Not available | 497.63 g/mol | 542.68 g/mol |

| Functional Groups | Phosphine-alkene | Thiazole, carbamate, fluorophenyl | Piperazine, benzothiazole |

| Solubility | Moderate in polar solvents | Low (logP = 4.2) | Moderate (logP = 3.8) |

Note: Data for MFCD00801204 is inferred from ligand design principles in transition metal catalysis ; values for MFCD08009270 and MFCD08540258 are derived from their SMILES structures .

Catalytic and Pharmacological Activity

- MFCD00801204: Likely functions as a multidentate ligand for transition metals (e.g., Pd, Ni), enabling C–C bond formation in cross-coupling reactions. Similar ligands have shown turnover numbers (TONs) exceeding 10⁴ in Suzuki-Miyaura reactions .

- Its fluorophenyl group may enhance membrane permeability .

- MFCD08540258 : Part of a 3D-Pharmacophore Based Diversity Library (49,813 compounds), indicating utility in targeting G-protein-coupled receptors (GPCRs) or ion channels .

Stability and Reactivity

- Thermal Stability : Phosphine-alkene ligands like MFCD00801204 typically decompose above 200°C, whereas MFCD08009270 and MFCD08540258 (with aromatic heterocycles) exhibit higher thermal stability (>250°C) .

- Reactivity with Metals: MFCD00801204’s hybrid donor atoms (P and alkene) provide stronger σ-donation and π-backbonding compared to purely N- or O-donor ligands in MFCD08540258, leading to faster oxidative addition rates in catalysis .

Research Findings and Limitations

Key Studies

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.